molecular formula C13H18Cl2N2O B5728722 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol

Cat. No. B5728722
M. Wt: 289.20 g/mol
InChI Key: JRKBQBSPMUTJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, also known as DBZPE, is a chemical compound that has gained interest in scientific research for its potential therapeutic applications. DBZPE is a piperazine derivative that has a unique structure, making it a promising compound for drug development. In

Mechanism of Action

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol exerts its therapeutic effects through its interaction with the serotonin and dopamine receptors in the brain. It acts as a partial agonist of the 5-HT1A receptor and a full agonist of the D2 receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. It also has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol in lab experiments is its unique structure, which makes it a promising compound for drug development. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.

Future Directions

Future research on 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol should focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies should also explore the optimal dosage and administration route for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, as well as its potential side effects. Additionally, further research should investigate the potential of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol in combination with other therapeutic agents for enhanced efficacy.
In conclusion, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol is a promising compound for drug development with potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an interesting compound for scientific research. Further studies should explore its potential in the treatment of neurodegenerative diseases and its optimal dosage and administration route.

Synthesis Methods

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, which is purified through recrystallization.

Scientific Research Applications

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has been studied for its potential use as a therapeutic agent in various diseases, including anxiety, depression, and schizophrenia. Research has also shown that 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBQBSPMUTJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5343579

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